4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC16423432
Molecular Formula: C6H8ClF3IN3
Molecular Weight: 341.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8ClF3IN3 |
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Molecular Weight | 341.50 g/mol |
IUPAC Name | 4-iodo-1-(3,3,3-trifluoropropyl)pyrazol-3-amine;hydrochloride |
Standard InChI | InChI=1S/C6H7F3IN3.ClH/c7-6(8,9)1-2-13-3-4(10)5(11)12-13;/h3H,1-2H2,(H2,11,12);1H |
Standard InChI Key | RXALDHXMTKSCMD-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C(=NN1CCC(F)(F)F)N)I.Cl |
Introduction
Chemical Identity and Structural Features
Basic Identification
4-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is registered under CAS RN 1354705-97-7 and is systematically named according to IUPAC nomenclature rules . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 305.04 g/mol | |
SMILES Notation | FC(F)(F)CCN1N=C(N)C(I)=C1 | |
InChI Key | LELNQLLXJIKRQE-UHFFFAOYSA-N |
The trifluoropropyl group () and iodine atom introduce significant electronegativity and steric bulk, influencing reactivity and intermolecular interactions.
Structural Analysis
The pyrazole core adopts a planar geometry, with the trifluoropropyl chain extending perpendicular to the ring. Substitution patterns are critical:
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Position 1: The trifluoropropyl group enhances lipophilicity and metabolic stability compared to alkyl or aryl substituents.
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Position 4: Iodine’s polarizability facilitates halogen bonding, a feature exploited in crystal engineering and receptor targeting .
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Position 3: The amine group () provides a site for derivatization, such as acylation or Schiff base formation .
X-ray crystallography data, though unavailable for this specific compound, predict a dihedral angle of ~15° between the pyrazole ring and trifluoropropyl chain based on analogs .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Thermal Stability: Fluorinated alkyl chains generally increase thermal resilience. Decomposition likely occurs above 250°C, consistent with similar trifluoropropyl-substituted heterocycles.
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Photoreactivity: The C–I bond is susceptible to homolytic cleavage under UV light, generating iodine radicals . This property is exploitable in photoredox catalysis.
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Hydrolytic Sensitivity: The amine group may undergo hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .
Solubility and Partitioning
Experimental solubility data are lacking, but predictions via Abraham’s solvation model suggest:
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LogP: ~2.1 (moderate lipophilicity due to groups).
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Aqueous Solubility: <1 mg/mL at 25°C, influenced by the hydrophobic trifluoropropyl chain .
Synthesis and Characterization
Synthetic Routes
While no explicit procedure for this compound is documented, plausible pathways include:
Route 1: Nucleophilic Substitution
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Precursor: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-3-amine.
Route 2: Cyclocondensation
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Hydrazine Derivative: React 3,3,3-trifluoropropylhydrazine with a β-iodo-β-ketonitrile precursor.
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Ring Closure: Acid-catalyzed cyclization to form the pyrazole core .
Yield optimization would require tuning temperature (80–120°C) and catalyst (e.g., ) .
Characterization Techniques
Comparative Analysis with Related Compounds
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